3-Cyanocyclobutanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

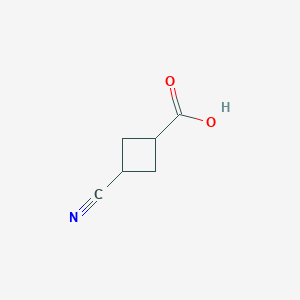

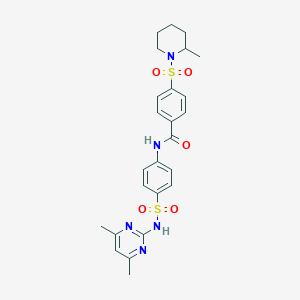

3-Cyanocyclobutanecarboxylic acid is a cyclic organic compound with the molecular formula C6H7NO2 . It is a derivative of cyclobutanecarboxylic acid, which is a colorless nonvolatile liquid and an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structure of 3-Cyanocyclobutanecarboxylic acid consists of a cyclobutane ring with a carboxylic acid (-COOH) group and a cyanide (-CN) group attached to it . The molecular weight is 125.13 .Physical And Chemical Properties Analysis

3-Cyanocyclobutanecarboxylic acid is a solid at room temperature . It has a molecular weight of 125.13 . The compound is stored in a sealed, dry environment at room temperature .Scientific Research Applications

Chemical Properties and Reactions

- Ester and Formyl Group Interactions: Methyl 3-formylcyclobutene-3-carboxylate, synthesized from cyclobutane-1,1-dicarboxylic acid, undergoes thermolysis to form methyl (2H)-pyrane-5-carboxylate, highlighting the electrocyclization of the formyl-in, ester-out product (Niwayama & Houk, 1992).

- Hydrolysis and Decarboxylation: Treatment of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates with sodium hydroxide leads to hydrolysis and decarboxylation, producing cyclobutanecarbonitriles and acyclic acetals of α-keto esters, depending on conditions (Ooms et al., 1977).

Synthesis and Material Science Applications

- Continuous Photo Flow Synthesis: A continuous photo flow synthesis approach was investigated for the scale-up synthesis of cyclobutanecarboxylic acid derivatives. This method is significant for preparing biologically active compounds and materials science applications containing cyclobutane ring systems (Yamashita et al., 2019).

- Synthesis of 3-Oxocyclobutanecarboxylic Acid: An improved synthesis method for 3-oxocyclobutanecarboxylic acid demonstrates advantages like easy operation and low cost, suitable for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).

Pharmacological Applications

- Synthesis of Amino Acids and Alcohols: The synthesis of enantiopure cyclobutane amino acids and amino alcohols, useful for preparing oligopeptides and carbocyclic nucleosides, was achieved from α-pinene (Balo et al., 2005).

- Boron Neutron Capture Therapy Agent: A novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in boron neutron capture therapy, highlighting its therapeutic applications (Kabalka & Yao, 2004).

Safety and Hazards

properties

IUPAC Name |

3-cyanocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZROLCXFIZNQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanocyclobutanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy][1,8]naphthyridine](/img/structure/B2883708.png)

![3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B2883709.png)

![2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2883711.png)

![3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2883719.png)

![N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2883721.png)

![[3-(Aminomethyl)cyclobutyl]methanol](/img/structure/B2883722.png)

![Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2883723.png)

![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883727.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2883729.png)